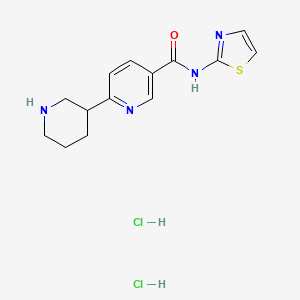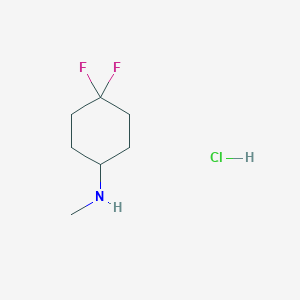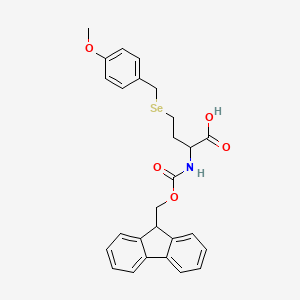
Fmoc-HomoSec(Mob)-OH
Übersicht
Beschreibung
Fmoc-HomoSec(Mob)-OH is a compound used primarily in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. The HomoSec(Mob) part of the compound refers to a homoserine derivative with a methoxybenzyl (Mob) protecting group. This compound is valuable in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoSec(Mob)-OH typically involves multiple steps:
Protection of the Amine Group: The amine group of homoserine is protected using the Fmoc group. This is usually achieved by reacting homoserine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group of homoserine is protected using the Mob group. This can be done by reacting the Fmoc-protected homoserine with Mob-Cl (methoxybenzyl chloride) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of homoserine are reacted with Fmoc-Cl and Mob-Cl under controlled conditions.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-HomoSec(Mob)-OH undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF). The Mob group can be removed using acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF for Fmoc removal; trifluoroacetic acid (TFA) for Mob removal.
Coupling: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are commonly used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions are deprotected homoserine derivatives and extended peptide chains.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-HomoSec(Mob)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the stepwise assembly of complex peptide sequences.
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes, inhibitors, or substrates in various biochemical assays.
Medicine
In medicinal chemistry, peptides synthesized using this compound can be used to develop new drugs, particularly peptide-based therapeutics.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive peptides.
Wirkmechanismus
The mechanism of action of Fmoc-HomoSec(Mob)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amine group, preventing unwanted reactions, while the Mob group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled assembly of peptide chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-HomoSer(tBu)-OH: Similar to Fmoc-HomoSec(Mob)-OH but uses a tert-butyl (tBu) group for hydroxyl protection.
Fmoc-HomoThr(tBu)-OH: Uses a tert-butyl group for hydroxyl protection and is based on homothreonine instead of homoserine.
Fmoc-Ser(tBu)-OH: Uses a tert-butyl group for hydroxyl protection and is based on serine.
Uniqueness
This compound is unique due to the use of the Mob group for hydroxyl protection, which offers different deprotection conditions compared to the more commonly used tert-butyl group. This can be advantageous in certain synthetic routes where selective deprotection is required.
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylselanyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5Se/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPVPBVHOQUKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



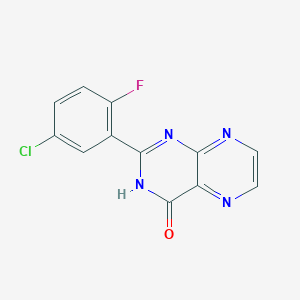
![(E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt](/img/structure/B1462316.png)
![3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1462318.png)
![Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B1462319.png)
![N-[5-Chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide](/img/structure/B1462321.png)
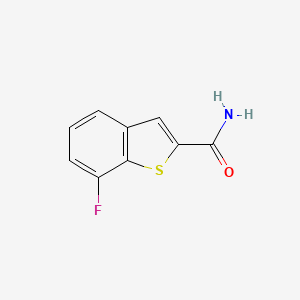
![{4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B1462327.png)

![1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1462330.png)

